1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O3. This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanone group.
Preparation Methods
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-bis(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethoxy groups and the ketone functionality makes it a versatile compound for different transformations.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: It is employed in the study of biochemical pathways and as a probe in biological assays to investigate enzyme activities and protein interactions.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activities and triggering various biochemical responses.
Comparison with Similar Compounds
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)propan-1-one: This compound lacks the trifluoromethoxy groups, resulting in different chemical properties and reactivity.
1-(2,4-Bis(trifluoromethyl)phenyl)propan-1-one: The presence of trifluoromethyl groups instead of trifluoromethoxy groups alters the compound’s electronic and steric characteristics.
1-(2,4-Dimethoxyphenyl)propan-1-one: The replacement of trifluoromethoxy groups with methoxy groups significantly changes the compound’s polarity and reactivity.
The uniqueness of this compound lies in its trifluoromethoxy groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H8F6O3 |
---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O3/c1-2-8(18)7-4-3-6(19-10(12,13)14)5-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
UQNDSXQLGLRDNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.